Ecteinascidin 745

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

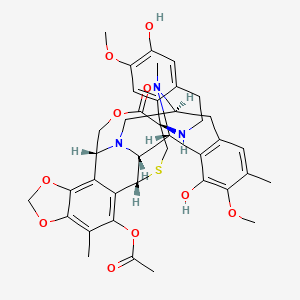

Ecteinascidin 745 is a member of the ecteinascidin family, which comprises a number of biologically active compounds containing tetrahydroisoquinoline subunits. These compounds are isolated from marine tunicates, specifically the Caribbean tunicate Ecteinascidia turbinata . This compound is known for its potent antitumor activity and is structurally related to other ecteinascidins such as ecteinascidin 743 and ecteinascidin 770 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ecteinascidin compounds involves complex multi-step processes. One of the synthetic routes includes the transformation of cyanosafracin B, which is readily available from microbial sources . The process involves several steps, including selective oxidation and demethylation reactions . Another method involves the use of N-methylpyridine carboxyformaldehyde, although this method is costly due to the excessive amount of reagents required .

Industrial Production Methods: Industrial production of ecteinascidin compounds, including ecteinascidin 745, focuses on optimizing yield and reaction conditions. The methods developed aim to achieve high reaction yields under mild conditions, making them suitable for large-scale production . The use of microbial sources and synthetic routes ensures a consistent supply of the compound for drug development .

Analyse Des Réactions Chimiques

Semisynthetic Preparation from Cyanosafracin B

ET-745 is synthesized via a scalable semisynthetic route starting from cyanosafracin B, a microbially derived precursor. Key steps include:

-

Intermediate 25 Formation : Cyanosafracin B undergoes regioselective oxidative cleavage and reductive amination to yield pentacyclic intermediate 25 , which serves as the central scaffold for subsequent modifications .

-

Selective Demethylation : Intermediate 25 is subjected to controlled acidic hydrolysis to remove specific methyl groups, a step critical for introducing the hydroxylation pattern unique to ET-745 .

-

Final Functionalization : The demethylated product is further functionalized via coupling with cysteine-derived thiols or tyrosine analogs to install the dioxymethylene and hemiaminal moieties characteristic of ET-745 .

This route mirrors methodologies used for ET-743 but emphasizes selective deprotection to achieve ET-745’s distinct substitution pattern .

Reactivity Under Basic and Oxidative Conditions

ET-745 demonstrates instability under strongly basic or oxidative environments, consistent with its hemiaminal and labile sulfide linkages:

-

Base-Mediated Degradation : Exposure to methanolic KOH (0.2 N) at room temperature induces rapid hydrolysis of the hemiaminal group, generating open-chain degradation products detectable within minutes via HPLC .

-

Oxidative Sensitivity : Treatment with aqueous hydrogen peroxide (30%) at 0°C leads to sulfoxide formation at the cyclic sulfide moiety, though this reaction proceeds sluggishly compared to ET-743, likely due to steric hindrance from ET-745’s additional hydroxyl groups .

Stability in Solvent Systems

-

Thermal Stability : Prolonged heating in m-xylene at 120°C promotes intramolecular cyclization via ortho-quinone methide intermediates, forming rearranged products .

-

Acid Sensitivity : Treatment with trifluoroacetic acid (TFA) triggers cleavage of methoxymethyl (MOM) protecting groups and facilitates sulfide ring contraction, a reaction exploited in late-stage synthesis .

Comparative Reactivity with Ecteinascidin Analogs

ET-745’s reduced potency compared to ET-743 correlates with its altered reactivity profile:

| Parameter | ET-745 | ET-743 |

|---|---|---|

| Alkylation Efficiency | Lower (due to steric bulk) | High (optimal H-bond network) |

| Oxidative Stability | Moderate (slower sulfoxidation) | Low (rapid degradation) |

| Base Stability | Poor (hemiaminal cleavage) | Poor (similar degradation) |

Catalytic Modifications

-

Enzymatic Hydroxylation : In biosynthetic pathways, FAD-dependent monooxygenases (e.g., EtuO) are proposed to catalyze hydroxylation at the pentacyclic core, though direct evidence for ET-745 remains inferential .

-

Transition Metal-Mediated Reactions : Palladium catalysts enable selective deprotection of Alloc groups during synthesis, preserving the integrity of ET-745’s sensitive hemiaminal .

Applications De Recherche Scientifique

Ecteinascidin 745 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, this compound is investigated for its potent antitumor activity and its ability to modulate DNA-binding proteins . It is also used in preclinical and clinical studies to develop new anticancer therapies . In the industry, this compound is utilized in the production of pharmaceuticals targeting various types of cancer .

Mécanisme D'action

Ecteinascidin 745 exerts its effects by binding to the minor groove of DNA and alkylating the N2 position of guanine . This binding triggers a cascade of events that interfere with transcription factors, DNA-binding proteins, and DNA repair pathways . The compound’s unique mechanism of action involves the modulation of cytokine and chemokine production by tumor and normal cells, contributing to its antitumor activity .

Comparaison Avec Des Composés Similaires

Ecteinascidin 745 is compared with other ecteinascidins such as ecteinascidin 743, ecteinascidin 729, ecteinascidin 759A, ecteinascidin 759B, and ecteinascidin 770 . While all these compounds exhibit potent antitumor activities, this compound is unique due to its specific molecular interactions and the pathways it targets . For instance, ecteinascidin 743 (trabectedin) is known for its ability to bind DNA and affect transcriptional regulation in a promoter-dependent manner . This compound, on the other hand, has distinct binding preferences and molecular targets, making it a valuable compound for developing targeted cancer therapies .

Propriétés

Formule moléculaire |

C39H43N3O10S |

|---|---|

Poids moléculaire |

745.8 g/mol |

Nom IUPAC |

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |

InChI |

InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1 |

Clé InChI |

DZGBXOVHGNYJRY-KBVPHHNESA-N |

SMILES isomérique |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

SMILES canonique |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.